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Abstract

The SWIS transcription factor is a critical regulator of cell cycle progression in Saccharomyces
cerevisiae, orchestrating the expression of a cohort of genes essential for the M/G1 transition.
This technical guide provides a comprehensive overview of the downstream target genes of
SWI5, presenting quantitative data on their regulation, detailed experimental protocols for their
identification and characterization, and a thorough examination of the signaling pathways
governing SWI5 activity. This document is intended to serve as a valuable resource for
researchers investigating cell cycle control, gene regulation, and for professionals in drug
development targeting these fundamental cellular processes.

Introduction

SWI5S is a zinc finger transcription factor that plays a pivotal role in the temporal regulation of
gene expression during the mitotic exit and early G1 phase of the budding yeast cell cycle. Its
activity is tightly controlled, ensuring that its target genes are expressed only within a narrow
window of the cell cycle. Misregulation of SWI5 or its downstream targets can lead to defects in
cell separation, mating-type switching, and cell cycle arrest. Understanding the complete
repertoire of SWI5 target genes and the mechanisms by which they are regulated is crucial for
a holistic view of cell cycle control.
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Downstream Target Genes of SWI5

SWIS directly binds to the promoter regions of its target genes, activating their transcription.

The known and putative downstream target genes of SWI5 are involved in various cellular

processes critical for the M/G1 transition.

Table 1: Curated List of SWI5 Downstream Target Genes

Gene Name Function Cellular Process
HO Endonuclease Mating-type switching
Cyclin-dependent kinase o ] N
SIC1 o Mitotic exit, G1/S transition
(CDK) inhibitor
EGT2 Endoglucanase Cell separation
Asymmetric gene expression,
ASH1 Transcriptional repressor mating-type switching in
daughter cells
CDC6 DNA replication licensing factor  Initiation of DNA replication
Transcriptional repressor of o o
RME1 o Inhibition of meiosis
meiosis
PCL9 Pho85-cyclin Cell cycle regulation
PCL2 Pho85-cyclin Cell cycle regulation
B Cell separation (co-regulated
CTS1 Chitinase

with ACE2)

Quantitative Analysis of SWI5 Target Gene

Regulation

While extensive qualitative data exists, precise quantitative data on the regulation of all SWI5

target genes is not uniformly available in the literature. The following table summarizes

available quantitative information and highlights the need for further comprehensive studies like

RNA-seq and ChIP-seq in swi5A mutants to populate a more complete dataset.
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Table 2: Quantitative Data on SWI5 Target Gene Regulation

Binding
Fold Change Affinity (Kd) /
Target Gene Method . Reference
(swi5A vs. WT) ChIP
Enrichment
Reduced Cooperative
S1 Nuclease o o )
HO ) expression in binding with
Protection
swi5 mutants. Pho2.
Significantly
reduced Direct binding
SIC1 Northern Blot transcript levels confirmed by
in swibA cells in ChIP.
late M phase.
Expression Contains putative
dependent on SWI5 binding
PCL9 Northern Blot
SWI5 in late M sites in the
phase. promoter.
Also regulated by  Contains putative
PCL2 Northern Blot SWI5in SWI5 binding
telophase. sites.

Note: Comprehensive, directly comparable quantitative values for fold change and binding

affinity across all targets from a single study are not readily available. The table reflects data

from various sources and methodologies.

Signaling Pathways Regulating SWI5 and its Targets

The activity of SWI5 is intricately regulated by phosphorylation, which controls its subcellular

localization and, consequently, its ability to activate target genes.

Regulation of SWI5 Nuclear Localization

SWI5S is synthesized during the S, G2, and M phases of the cell cycle but is retained in the

cytoplasm. Its nuclear import is restricted to late anaphase and early G1. This tight temporal
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control is achieved through the phosphorylation of serine residues within and near its nuclear
localization signal (NLS).

e Phosphorylation by Cdc28/Clb Kinase: During S, G2, and early M phases, the cyclin-
dependent kinase Cdc28 (in complex with B-type cyclins, Clbs) phosphorylates SWI5. This
phosphorylation masks the NLS, preventing its recognition by the nuclear import machinery
and leading to its cytoplasmic retention.

o Dephosphorylation by Cdc14 Phosphatase: At the end of mitosis, the Cdc14 phosphatase is
activated and dephosphorylates SWI5. This dephosphorylation unmasks the NLS, allowing
SWI5S to be imported into the nucleus where it can then activate its target genes.

Phosphorylates
Inhibits Nuclear Import

Dephosphorylates
Promotes Nuclear Import

Substrate for Activates Transcription

SWI5 (Cytoplasm)
(Phosphorylated)

Target Genes
(HO, SIC1, etc.)

Click to download full resolution via product page

Diagram 1: Regulation of SWI5 Nuclear Localization and Activity.

Downstream Pathways of SWI5 Targets

The genes activated by SWI5 initiate a cascade of events that drive the cell out of mitosis and
into the next G1 phase.

» Mitotic Exit: The activation of SIC1 is a key event in mitotic exit. Sicl is a potent inhibitor of
Cdc28/Clb kinases. Its accumulation at the end of mitosis leads to the inactivation of mitotic
CDKs, triggering the disassembly of the mitotic spindle, cytokinesis, and the transition to a
stable G1 state.

o Cell Separation: SWI5, along with its paralog ACE2, activates the transcription of genes like
EGT2 and CTS1, which encode enzymes that degrade the cell wall septum, allowing for the
separation of mother and daughter cells.

e Mating-Type Switching: In mother cells, SWI5 activates the expression of the HO
endonuclease, which initiates mating-type switching by creating a double-strand break at the
MAT locus. SWI5 also activates ASHL1, a transcriptional repressor that is asymmetrically
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localized to the daughter cell nucleus to prevent HO expression and mating-type switching in
daughters.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and
characterize SWI5 target genes.

Chromatin Immunoprecipitation followed by Sequencing
(ChlIP-seq) for SWI5

This protocol is adapted from standard yeast ChlP-seq procedures and can be optimized for
SWIS.

Objective: To identify the genome-wide binding sites of SWI5.
Materials:

¢ Yeast strain expressing epitope-tagged SWI5 (e.g., SWI5-13xMyc)
e YPD medium

o Formaldehyde (37%)

e Glycine (2.5 M)

e Lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,
0.1% sodium deoxycholate, protease inhibitors)

 Zirconia beads

» Sonicator

e Anti-Myc antibody

e Protein A/G magnetic beads

e Wash buffers (low salt, high salt, LiCl)
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 Elution buffer (50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS)
e Proteinase K

e Phenol:.chloroform:isoamyl alcohol

o DNA purification kit

» Next-generation sequencing library preparation kit

Procedure:

e Cell Culture and Cross-linking: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add
formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room
temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a
final concentration of 125 mM and incubating for 5 minutes.

o Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis
buffer. Lyse the cells by bead beating with zirconia beads.

o Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using a
sonicator. Optimize sonication conditions for your specific instrument.

» Immunoprecipitation: Clarify the lysate by centrifugation. Incubate a portion of the
supernatant with an anti-Myc antibody overnight at 4°C. Add Protein A/G magnetic beads
and incubate for another 2-4 hours.

o Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
wash buffer, and TE buffer.

o Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer.
Reverse the cross-links by incubating at 65°C overnight.

o DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using
phenol:chloroform extraction and ethanol precipitation or a DNA purification Kit.

» Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP
DNA and an input control sample. Perform high-throughput sequencing.
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+ Data Analysis: Align reads to the yeast genome, call peaks, and perform motif analysis to
identify SWI5 binding sites.

Yeast Culture
(SWI5-tagged)

Formaldehyde
Cross-linking

Y

Cell Lysis

Y

Chromatin Shearing

Y

Immunoprecipitation
(anti-tag antibody)

Elution & Reverse
Cross-linking

Y

DNA Purification

Y

Library Preparation

Y

Sequencing

Y

Data Analysis
(Peak Calling, Motif Finding)

SWI5 Binding Sites

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

 To cite this document: BenchChem. [In-Depth Technical Guide: Downstream Target Genes of
the SWI5 Transcription Factor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193652#downstream-target-genes-of-swis-
transcription-factor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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